2-Bromo-3,3-diethoxyprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,3-diethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLKZHRHQPEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=C)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473130 | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17592-40-4 | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Transformational Pathways of 2 Bromo 3,3 Diethoxyprop 1 Ene
Reactivity of the Vinylic Bromine Moiety
The vinylic bromine atom in 2-bromo-3,3-diethoxyprop-1-ene is a key site for synthetic modifications, primarily through nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1' and SN2' Pathways)
Vinylic halides are typically resistant to classical SN1 and SN2 reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond. However, the allylic nature of the system in this compound allows for substitution to occur via allylic substitution pathways, specifically SN1' and SN2'.
In an SN2' reaction , a strong nucleophile attacks the carbon atom at the end of the alkene (the γ-carbon), leading to a concerted rearrangement of the double bond and expulsion of the bromide ion from the α-carbon. This pathway is favored by strong, unhindered nucleophiles and results in an inversion of the allylic system.
The SN1' pathway involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either the α-carbon or the γ-carbon. For this compound, nucleophilic attack at the γ-carbon is often observed, leading to the rearranged product. This pathway is more likely with weaker nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.org For instance, hydrolysis of similar allylic bromides can proceed through an SN1 mechanism, often involving carbocation rearrangements. doubtnut.comallen.in
Factors Influencing the Pathway:
Nucleophile Strength: Strong nucleophiles favor the SN2' mechanism. leah4sci.com
Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the SN1' pathway. libretexts.org
Substrate Structure: The substitution pattern of the alkene can influence the stability of the carbocation and the accessibility of the attack sites.
Elimination Reactions
Elimination reactions of this compound can be induced by strong, sterically hindered bases. These reactions typically follow an E2 mechanism, where the base abstracts a proton from a carbon adjacent to the double bond, leading to the formation of a new π-bond and the expulsion of the bromide ion. The regioselectivity of the elimination is governed by the accessibility of the protons and the stability of the resulting alkene product, in accordance with Zaitsev's or Hofmann's rule depending on the steric bulk of the base. libretexts.orgamazonaws.com E2 reactions are bimolecular and proceed in a single, concerted step. askthenerd.com
Reactivity of the Diethoxy Acetal (B89532) Functionality
The diethoxy acetal group serves as a protected form of an aldehyde, which can be deprotected or transformed under specific conditions.
Hydrolysis and Acetal Exchange Reactions
The acetal group is stable under basic and neutral conditions but is readily hydrolyzed in the presence of an acid catalyst to reveal the parent aldehyde. The hydrolysis of this compound yields 2-bromoacrolein. This reaction is reversible and proceeds through a hemiacetal intermediate. guidechem.compatsnap.comorgsyn.org
Acetal exchange , or transacetalization, can occur when the compound is treated with a different alcohol in the presence of an acid catalyst. This results in the exchange of the ethoxy groups for the new alkoxy groups, forming a different acetal.
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺ | 2-Bromoacrolein |
| Acetal Exchange | R'OH, H⁺ | 2-Bromo-3,3-di(alkoxy)prop-1-ene |
Transformations Involving Carbonyl Equivalents
The acetal functionality allows this compound to act as a carbonyl equivalent . This means it can be used in synthetic sequences where a free aldehyde would be incompatible with the reaction conditions. After the desired transformations at other parts of the molecule (e.g., at the vinylic bromine or the alkene), the acetal can be hydrolyzed to unmask the aldehyde group for further reactions, such as Wittig reactions, aldol (B89426) condensations, or oxidations. This strategy is particularly useful in the synthesis of complex molecules where functional group protection is necessary. acs.org
Behavior of the Alkene Unit in Addition Reactions
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. msu.edupressbooks.pubpearson.com The regioselectivity of these additions is influenced by both the bromine atom and the diethoxy acetal group.
Common addition reactions include:
Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond typically proceeds through a halonium ion intermediate, leading to the formation of a vicinal dihalide. The stereochemistry of the addition is usually anti.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. pearson.com The stability of the resulting carbocation intermediate dictates the regiochemical outcome. masterorganicchemistry.com
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium or platinum, to yield 2-bromo-1,1-diethoxypropane.
The electronic effects of the substituents (the electron-withdrawing bromine and the electron-donating acetal group) can affect the electron density of the double bond and thus its reactivity towards electrophiles.
| Addition Reaction | Reagent | Expected Major Product |
| Halogenation | Br₂ | 1,2,3-Tribromo-1,1-diethoxypropane |
| Hydrohalogenation | HBr | 2,2-Dibromo-1,1-diethoxypropane |
| Hydrogenation | H₂, Pd/C | 2-Bromo-1,1-diethoxypropane |
Electrophilic Additions
The vinyl bromide moiety in this compound renders the double bond electron-deficient, making it less susceptible to classical electrophilic additions compared to electron-rich alkenes. The presence of the bromine atom withdraws electron density from the π-system, thus deactivating it towards electrophilic attack. Reactions with typical electrophiles like hydrogen halides (HX) or halogens (X₂) are not commonly reported for this substrate under standard conditions. The initial protonation or halonium ion formation is energetically unfavorable due to the electronic nature of the starting material.
However, under forcing conditions or with highly reactive electrophiles, addition reactions may proceed. The regioselectivity of such an addition would be dictated by the relative stability of the resulting carbocationic intermediate. Attack of an electrophile (E⁺) at the C1 carbon would lead to a carbocation at C2, which is destabilized by the adjacent electron-withdrawing bromine atom. Conversely, attack at the C2 carbon would place the positive charge at C1, which would be stabilized to some extent by the adjacent oxygen atoms of the diethoxy group through resonance.
| Electrophile (E⁺) | Predicted Intermediate (Major) | Predicted Product |
| H⁺ | 1-Bromo-3,3-diethoxypropan-2-ylium | 1-Bromo-2-substituted-3,3-diethoxypropane |
| Br⁺ | 1,2-Dibromo-3,3-diethoxypropan-1-ylium | 1,1,2-Tribromo-3,3-diethoxypropane |
Detailed research findings on specific electrophilic additions for this compound are not extensively documented in readily available literature, likely due to the deactivated nature of the alkene.
Radical Additions
The alkene bond in this compound can participate in radical addition reactions. The regioselectivity of the addition of a radical species (R•) is governed by the formation of the most stable radical intermediate. Addition of the radical to the C1 carbon results in a secondary radical at C2, which is stabilized by the adjacent bromine atom through hyperconjugation and potentially through bridging. Addition to the C2 carbon would generate a primary radical at C1, which is generally less stable.
A common example of a radical addition is the anti-Markovnikov addition of HBr initiated by peroxides. In this case, a bromine radical (Br•) is the initial attacking species.
| Radical Species | Initial Addition Site | Resulting Radical Intermediate | Final Product |
| Br• (from HBr/peroxide) | C1 | 2-Bromo-1-(bromomethyl)-3,3-diethoxypropyl radical | 1,2-Dibromo-3,3-diethoxypropane |
Data on specific radical addition reactions and their yields with this compound are sparse in the literature, suggesting this may not be a commonly employed synthetic transformation for this substrate.
Cycloaddition Chemistry of this compound
This compound can act as a dienophile or a dipolarophile in cycloaddition reactions due to its carbon-carbon double bond. The electronic nature of the alkene, being somewhat electron-deficient due to the bromine substituent, influences its reactivity in these pericyclic reactions.
Diels-Alder Type Cycloadditions
In Diels-Alder reactions, this compound can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing bromine atom can enhance its reactivity towards electron-rich dienes in normal-electron-demand Diels-Alder reactions. The stereochemistry of the dienophile is retained in the product, meaning that the (E)-isomer of this compound would lead to a specific stereoisomer of the cycloadduct.
| Diene | Reaction Conditions | Product |
| Cyclopentadiene | Thermal | 5-Bromo-6,6-diethoxy-bicyclo[2.2.1]hept-2-ene |
| 1,3-Butadiene | Thermal or Lewis Acid Catalysis | 4-Bromo-5,5-diethoxycyclohex-1-ene |
Systematic studies detailing the scope and limitations of this compound as a dienophile in Diels-Alder reactions are not widely reported. The yields and stereoselectivities would be highly dependent on the specific diene and reaction conditions employed.
1,3-Dipolar Cycloadditions
As a dipolarophile, this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. The regioselectivity of the cycloaddition is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. The electron-withdrawing nature of the bromine atom lowers the energy of the LUMO of the alkene, making it reactive towards 1,3-dipoles with high-energy HOMOs (Type I dipoles).
| 1,3-Dipole | Resulting Heterocycle |
| Nitrone | Isoxazolidine |
| Azide | Triazoline |
| Nitrile Oxide | Isoxazoline |
While theoretically feasible, specific examples and detailed research findings on the 1,3-dipolar cycloaddition reactions of this compound are not readily found in the surveyed literature.
Transition Metal-Catalyzed Carbocyclizations Involving the Alkene
The vinyl bromide functionality in this compound is a suitable handle for various transition metal-catalyzed cross-coupling and carbocyclization reactions. The carbon-bromine bond can undergo oxidative addition to a low-valent transition metal, such as palladium(0) or nickel(0), to form a vinylmetal intermediate. This intermediate can then participate in intramolecular reactions if a suitable tethered π-system is present in the molecule, or in intermolecular annulation reactions.
For instance, in a Heck-type reaction, the vinylpalladium intermediate formed from this compound could react with another alkene. If the starting material were appropriately functionalized with a tethered alkene or alkyne, an intramolecular carbocyclization could be envisioned.
| Catalyst System | Reaction Type | Potential Product Class |
| Pd(0) / Ligand | Intramolecular Heck | Carbocyclic or heterocyclic ring systems |
| Ni(0) / Ligand | Reductive Coupling | Dimerized or coupled products |
The utility of this compound in transition metal-catalyzed carbocyclizations is primarily as a precursor to other reactive intermediates. Its role as a "versatile synthon" often involves the transformation of the vinyl bromide moiety, for example, into an organolithium or organocuprate reagent, which then undergoes further reactions. Direct carbocyclizations involving the intact alkene are less commonly documented.
Mechanistic Investigations of Reactions Involving 2 Bromo 3,3 Diethoxyprop 1 Ene
Elucidation of Palladium-Catalyzed Reaction Mechanisms
There is no available scientific literature detailing the mechanistic pathways of palladium-catalyzed reactions involving 2-Bromo-3,3-diethoxyprop-1-ene. Vinyl bromides are a general class of substrates for cross-coupling reactions (e.g., Suzuki, Heck, Stille), which proceed via a well-understood catalytic cycle. However, specific kinetic or computational studies on the behavior of this compound within this cycle have not been published.
Oxidative Addition to Metal Centers
No studies have been found that specifically investigate the oxidative addition of the carbon-bromine bond of this compound to a palladium(0) center. Research in this area would typically determine reaction rates, identify the structure of the resulting Pd(II) intermediate, and explore the influence of ligands on the efficiency of this step. Such data is not available for this specific substrate.
Ligand Exchange and Transmetalation Steps
There is no documented research on transmetalation steps involving organopalladium intermediates derived from this compound. Mechanistic studies would involve reacting the putative Pd(II) species with an organometallic reagent (like an organoboron or organotin compound) and studying the rate and mechanism of the transfer of the organic group to the palladium center. This information is currently absent from the literature.
Reductive Elimination Pathways
No specific information exists on the reductive elimination step from a palladium(II) complex bearing a 2,2-diethoxyvinyl ligand (derived from the title compound) and another organic partner. This final step, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, has not been studied for this particular system.
Detailed Studies on Ring-Opening Reaction Mechanisms
There are no published studies detailing the involvement of this compound in ring-opening reactions, either as a reactant that induces ring-opening in another molecule or as a precursor to a species that undergoes a ring-opening process.
Stereochemical Control and Regioselectivity in Mechanistic Contexts
No research is available that discusses the stereochemical or regiochemical outcomes of reactions involving this compound from a mechanistic standpoint. While the molecule possesses a prochiral center at the acetal (B89532) carbon and a double bond that could lead to stereoisomers upon reaction, studies analyzing the factors that would control this selectivity have not been published.
Applications of 2 Bromo 3,3 Diethoxyprop 1 Ene As a Key Synthetic Building Block
Construction of Diverse Carbon-Carbon Bonds
The vinyl bromide moiety in 2-bromo-3,3-diethoxyprop-1-ene is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is fundamental to its role as a key building block in organic synthesis.
Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.org In this context, this compound can serve as the vinyl bromide partner. The reaction typically involves a palladium catalyst, a base, and an alkene to yield a substituted alkene. wikipedia.orgorganic-chemistry.org While specific examples detailing the Heck reaction with this compound are not prevalent in the provided search results, the general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and stereoselectivity. organic-chemistry.orgrug.nl
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this reaction, where the vinyl bromide couples with a terminal alkyne. This reaction is highly valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgnih.gov The general catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled enyne product. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Table 1: Overview of Cross-Coupling Reactions Involving Vinyl Bromides
| Reaction | Description | Key Reagents |
|---|---|---|
| Heck Reaction | Palladium-catalyzed C-C bond formation between a vinyl bromide and an alkene. wikipedia.org | Pd catalyst, base, alkene |
| Sonogashira Reaction | Palladium and copper co-catalyzed C-C bond formation between a vinyl bromide and a terminal alkyne. wikipedia.org | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne |
Synthesis of Oxygen-Containing Heterocyclic Architectures
This compound is a valuable precursor for the synthesis of various oxygen-containing heterocycles, including furans, dihydrofurans, and butenolides. acs.org
The synthesis of furan (B31954) derivatives can be achieved from precursors derived from this compound. For example, the related compound 3,3-diethoxypropyne can be used in a one-pot synthesis to produce 2-substituted furans by reaction with aldehydes in the presence of a titanium reagent. clockss.org This suggests that this compound, after conversion to a suitable intermediate, could be a viable starting material for furan synthesis. The construction of the furan ring often involves cyclization or cycloaddition reactions of acyclic precursors. organic-chemistry.org
Dihydrofuran derivatives can also be synthesized using methodologies where a vinyl bromide could be a potential starting material. For instance, Heck couplings with 2,3-dihydrofuran (B140613) have been demonstrated, indicating the feasibility of incorporating a similar structural motif from this compound into a dihydrofuran ring system through appropriate synthetic design. organic-chemistry.org The synthesis of 2,5-dihydrofurans can also be achieved through alkylidene carbene insertion reactions. rsc.org
This compound has been explicitly cited as a versatile synthon for the synthesis of butenolides. acs.org Butenolides are a class of unsaturated γ-lactones that are present in numerous natural products and possess diverse biological activities. The synthesis of butenolides often involves the construction of a furan-2-one ring system. While the specific reaction pathways from this compound are not detailed in the provided search results, the transformation would likely involve manipulation of both the vinyl bromide and the protected aldehyde functionalities to form the lactone ring.
Formation of Nitrogen-Containing Heterocyclic Systems
The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. The aldehyde functionality, once deprotected, can react with amines to form imines, which can then undergo further cyclization reactions. For example, sequential reactions of aminoalkynes with carbonyls are a powerful method for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com While this compound is not an aminoalkyne, its aldehyde group can react with amino-containing compounds to generate intermediates for the synthesis of various nitrogen heterocycles. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in pharmaceuticals and biologically active compounds. nih.govclockss.org
Table 2: Summary of Heterocyclic Systems Synthesized from this compound and Related Precursors
| Heterocycle Class | Synthetic Approach |
|---|---|
| Furans | Cyclization of acyclic precursors derived from related compounds like 3,3-diethoxypropyne. clockss.org |
| Dihydrofurans | Potential for synthesis via Heck coupling or carbene insertion methodologies. organic-chemistry.orgrsc.org |
| Butenolides | Utilized as a versatile synthon for the construction of the butenolide framework. acs.org |
| Nitrogen-Containing Heterocycles | The aldehyde functionality can be used to form imines for subsequent cyclization reactions. mdpi.com |
Preparation of Other Functionalized Organic Molecules
This compound serves as a stable and versatile precursor for the synthesis of various functionalized acyclic molecules, most notably acrolein derivatives and specific isomers of allyl alcohols.
This compound is the diethyl acetal (B89532) of 3-bromoacrolein. acs.org The acetal group serves as a protecting group for the highly reactive aldehyde functionality of acrolein. This allows the vinyl bromide portion of the molecule to undergo various chemical transformations without interference from the aldehyde.
The compound is considered a d3 acrolein equivalent, meaning it can act as a synthetic precursor to a β-formyl vinyl anion or related synthons. acs.org The protected aldehyde can be readily deprotected under acidic conditions to yield the corresponding α,β-unsaturated aldehyde (enal). This strategy is crucial for the synthesis of complex molecules where the reactive acrolein moiety needs to be introduced at a later stage.
Table 1: Synthetic Equivalents of this compound
| Synthetic Equivalent | Description |
|---|---|
| d3 Acrolein Synthon | Acts as a precursor to the acrolein moiety where the β-carbon is nucleophilic. |
| Protected 3-Bromoacrolein | Allows for reactions at the vinyl bromide position while the aldehyde is masked. |
| Enals Precursor | Hydrolysis of the acetal group provides access to substituted α,β-unsaturated aldehydes. |
A significant application of this compound is in the stereoselective synthesis of (Z)-allyl alcohols. acs.org This transformation typically involves a lithium-halogen exchange reaction on the vinyl bromide, followed by transmetalation and subsequent reaction with an aldehyde. The geometry of the resulting double bond in the allyl alcohol product is controlled during this process.
Research has shown that related vinylzinc reagents, generated from 1-bromo-1-acetylenes, can react with aldehydes to produce (Z)-disubstituted allylic alcohols in high yields. organic-chemistry.org The use of (E)-1-Bromo-3,3-diethoxy-1-propene as a starting material provides a pathway to these valuable (Z)-allyl alcohol building blocks, which are present in numerous biologically active natural products. acs.org
Table 2: General Steps for Z-Allyl Alcohol Synthesis
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Lithium-Halogen Exchange | Formation of a vinyllithium (B1195746) intermediate from the vinyl bromide. |
| 2 | Transmetalation (e.g., with ZnCl₂) | Generation of a more selective vinyl organometallic reagent (e.g., vinylzinc). |
| 3 | Reaction with Aldehyde | Nucleophilic addition to an aldehyde to form the new C-C bond and the alcohol functional group. |
| 4 | Hydrolysis | Deprotection of the acetal to reveal the aldehyde, if required, or workup to isolate the allyl alcohol. |
This methodology offers a reliable route to trisubstituted allyl alcohols with specific (Z)-stereochemistry, which can be challenging to achieve through other synthetic methods. organic-chemistry.org
Complex Polycyclic Systems
While this compound is a versatile synthetic building block, its direct application as a key component in the construction of complex polycyclic systems is not extensively documented in readily available scientific literature. Research has more prominently featured analogous compounds, such as acetylenic acetals, in the formation of intricate heterocyclic frameworks. For instance, the related compound 3,3-diethoxyprop-1-yne serves as a precursor in Sonogashira coupling and subsequent ring-closing reactions to yield complex structures like indolizine-derived pentathiepines.
The reactivity of the vinyl bromide moiety in this compound suggests its potential utility in forming cyclic and, by extension, polycyclic systems through various synthetic strategies. These could include intramolecular cyclizations or participation in cascade reactions that build multiple rings in a single synthetic operation. However, specific and detailed examples of its use to generate complex polycyclic architectures are not prominently reported.
Catalytic Systems and Ligand Effects in 2 Bromo 3,3 Diethoxyprop 1 Ene Chemistry
Palladium-Based Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds involving vinyl halides. For 2-Bromo-3,3-diethoxyprop-1-ene, palladium-catalyzed cross-coupling reactions represent a powerful tool for derivatization.
Influence of Ligands on Catalytic Activity and Selectivity
The choice of ligand is crucial in palladium-catalyzed reactions as it directly impacts the catalyst's stability, activity, and selectivity. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the rate of oxidative addition, which is frequently the rate-determining step, especially with less reactive bromides. rsc.org For instance, dialkylbiaryl phosphine ligands have demonstrated broad applicability in a variety of palladium-catalyzed cross-coupling reactions, enabling transformations of aryl and vinyl bromides often at room temperature and with low catalyst loadings. rsc.org
The electronic and steric properties of phosphine ligands can be tuned to optimize reaction outcomes. nih.gov For example, ylide-substituted phosphines, with their high electron-donating capacity, can activate less reactive substrates under milder conditions. nih.gov In the context of this compound, the selection of an appropriate phosphine ligand would be critical for achieving high yields and selectivity in coupling reactions with various partners, such as boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination).
The following table illustrates the effect of different phosphine ligands on the yield of a generic palladium-catalyzed Suzuki-Miyaura cross-coupling of a vinyl bromide, which is analogous to the reactivity of this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 75 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 95 |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | t-BuOH | 100 | 98 |
| This data is representative of typical Suzuki-Miyaura reactions of vinyl bromides and is intended for illustrative purposes. |
Homogeneous vs. Heterogeneous Palladium Catalysts
Both homogeneous and heterogeneous palladium catalysts can be employed for cross-coupling reactions. Homogeneous catalysts, typically palladium complexes with phosphine ligands, offer high activity and selectivity due to their well-defined active sites. researchgate.netqualitas1998.net However, their removal from the reaction mixture can be challenging. qualitas1998.net
Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), silica, or polymers, offer the advantage of easy separation and recyclability. qualitas1998.netnih.gov The catalytic activity of heterogeneous systems can be influenced by the nature of the support material, which can affect the dispersion and electronic properties of the palladium nanoparticles. nih.gov A critical consideration with heterogeneous palladium catalysts is the potential for leaching of palladium species into the solution, which may then act as the true homogeneous catalyst. qualitas1998.netnih.gov For ligandless Mizoroki-Heck reactions, it has been observed that palladium can leach from a heterogeneous support and form soluble colloids or nanoparticles that drive the catalytic cycle. nih.gov
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, potential for product contamination. |
| Heterogeneous | Easy separation and recycling, lower cost. | Lower activity, potential for metal leaching, mass transfer limitations. |
Copper-Mediated Catalysis
Copper-catalyzed reactions provide a valuable alternative to palladium-based systems, often with lower cost and different reactivity profiles. Copper(I) catalysts, in the presence of suitable ligands such as diamines or phenanthrolines, are effective for the coupling of vinyl bromides with a variety of nucleophiles, including azoles and phenols. nih.govucla.edu A key advantage of many copper-catalyzed vinylations is the retention of the double bond geometry of the starting vinyl bromide. nih.gov This stereospecificity would be highly beneficial in reactions involving this compound to control the geometry of the resulting diene or enol ether products.
Rhodium and Nickel Catalytic Systems
Rhodium catalysts are well-known for their ability to catalyze a range of transformations, including cycloaddition reactions. For substrates with diene functionalities, rhodium vinylcarbenes can participate in [4+3] cycloadditions. nih.gov While this compound is not a pre-formed diene, it could potentially be converted in situ to a diene that could then undergo rhodium-catalyzed reactions. Rhodium(III)-catalyzed C-H activation and annulation reactions with vinyl esters have also been reported, showcasing the versatility of rhodium catalysis. dicp.ac.cn
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Kumada coupling, which utilizes Grignard reagents, is effective for the reaction of vinyl bromides. researchgate.netqualitas1998.netnih.govnih.govnih.gov These reactions can often tolerate a range of functional groups, including acetals. qualitas1998.net The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in nickel-catalyzed cross-coupling reactions of vinyl chlorides and bromides. researchgate.net
Lewis Acid Catalysis in Acetal (B89532) Transformations
The diethyl acetal group in this compound is susceptible to transformation under the influence of Lewis acids. Lewis acids can activate the acetal towards nucleophilic attack or promote exchange reactions. bath.ac.uk For example, in the presence of a Lewis acid, the acetal can be converted to other acetals or thioacetals by reaction with different alcohols or thiols. Furthermore, Lewis acids can catalyze cycloaddition reactions of dienes, and a related compound, 2-bromo-1,3-butadiene, has been shown to undergo Lewis acid-catalyzed Diels-Alder reactions. nih.gov This suggests that this compound could potentially be employed in Lewis acid-mediated cycloadditions, either directly or after conversion to a diene.
| Lewis Acid | Potential Transformation of this compound |
| TiCl₄ | Acetal cleavage or exchange |
| BF₃·OEt₂ | Acetal cleavage or exchange, potential catalysis of cycloaddition reactions |
| SnCl₄ | Acetal cleavage or exchange |
| AlCl₃ | Acetal cleavage or exchange, Friedel-Crafts type reactions |
Phase-Transfer Catalysis for Carbene Generation
Phase-transfer catalysis (PTC) is a valuable technique for conducting reactions between reagents in immiscible phases. One application of PTC is in the generation of carbenes from haloforms. rwth-aachen.de While the direct generation of a carbene from a vinyl bromide like this compound under PTC conditions is not a commonly reported transformation, the principles of PTC could be applied to reactions involving this compound. For instance, if this compound were to be reacted with a nucleophile under basic conditions, a phase-transfer catalyst could facilitate the transport of the nucleophile or the base to the organic phase, thereby promoting the reaction. The generation of carbenes for addition to alkenes is often achieved using a strong base and a haloform, with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt facilitating the deprotonation at the interface. rwth-aachen.de
Advanced Methodologies and Process Intensification in Synthesis Utilizing 2 Bromo 3,3 Diethoxyprop 1 Ene
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdma.chnih.gov This technique utilizes microwave irradiation to directly heat the reaction mixture, resulting in rapid and uniform heating. mdma.ch While specific MAOS protocols for reactions involving 2-Bromo-3,3-diethoxyprop-1-ene are not prominently reported, the application of this technology to the synthesis of similar bromoalkenes and ethers demonstrates its potential. organic-chemistry.orghakon-art.com
Research by Kuang et al. has shown that the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids provides a stereoselective route to (Z)-1-bromo-1-alkenes with high yields in a matter of minutes. organic-chemistry.org This rapid transformation highlights the efficiency of microwave heating in promoting elimination reactions to form vinyl bromides.
| Substrate | Conditions | Time | Yield (%) |
|---|---|---|---|
| anti-2,3-dibromo-3-phenylpropanoic acid | Conventional Heating (Reflux in DMF with Et3N) | 2 h | 85 |
| anti-2,3-dibromo-3-phenylpropanoic acid | Microwave Irradiation (160 °C, DMF with Et3N) | 0.5 min | 98 |
| anti-2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | Conventional Heating (Reflux in DMF with Et3N) | 2 h | 82 |
| anti-2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | Microwave Irradiation (160 °C, DMF with Et3N) | 0.5 min | 96 |
Similarly, the synthesis of ethers, a functional group present in this compound, has been significantly accelerated using microwave irradiation. hakon-art.com The Williamson ether synthesis, a classical method for preparing ethers, often requires prolonged reaction times under conventional heating. hakon-art.com Microwave-assisted protocols have been shown to reduce reaction times from hours to minutes, while often improving yields. hakon-art.com
The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid energy transfer and localized superheating, which can accelerate reaction rates. mdma.ch This makes MAOS a highly attractive methodology for enhancing the efficiency of reactions involving polar substrates and reagents, such as those that would be employed in the synthesis and transformations of this compound.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govflinders.edu.au In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for steady-state production of the desired product. Although specific applications of flow chemistry for this compound are not detailed in the literature, the synthesis of structurally related vinyl bromides and the manipulation of acetal-containing compounds have been successfully demonstrated in flow.
For instance, the synthesis of vinyl bromides can be achieved with high selectivity and yield in continuous flow systems. organic-chemistry.org Flow reactors allow for the precise control of reaction time and temperature, which is crucial for minimizing the formation of byproducts in sensitive reactions. The inherent safety of flow chemistry, due to the small reaction volumes at any given time, makes it particularly suitable for handling potentially hazardous reagents or intermediates that might be involved in the synthesis of functionalized bromoalkenes. nih.gov
A study by Britton and Raston highlights the translation of multi-step syntheses into continuous-flow processes, which can be beneficial for producing complex molecules. flinders.edu.au This approach minimizes manual handling and allows for the in-line purification of intermediates. flinders.edu.au
| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
|---|---|---|
| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enables better control of exothermic reactions, preventing side product formation. |
| Mass Transfer | Efficient mixing of reagents. | Improves reaction rates and yields, especially in multiphasic systems. |
| Safety | Small reactor volumes minimize risks associated with hazardous materials. | Safer handling of reactive intermediates and reagents. |
| Scalability | Production can be scaled up by running the system for longer periods. | Facilitates seamless transition from laboratory to industrial production. |
The acetal (B89532) functionality in this compound is a protecting group that can be sensitive to acidic conditions. wikipedia.orgorganicchemistrytutor.comchemistrysteps.comlibretexts.org Flow chemistry offers precise control over pH and reaction time, which could be leveraged to perform reactions on the vinyl bromide moiety while preserving the acetal group, or to control the deprotection step with high fidelity.
Considerations for Sustainable and Efficient Reaction Design
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. nih.govwhiterose.ac.uk When considering the synthesis and utilization of this compound, several green chemistry principles are pertinent, including atom economy, use of safer solvents, and energy efficiency.
Atom Economy: The concept of atom economy, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. The design of synthetic routes that proceed via addition or rearrangement reactions, rather than substitution or elimination reactions which generate byproducts, will have a higher atom economy.
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, is a key aspect of sustainable chemistry. chemicaljournals.com
To quantify the sustainability of a chemical process, various green chemistry metrics have been developed. nih.govmdpi.com These include the E-Factor (Environmental Factor), which measures the amount of waste generated per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. nih.gov
| Metric | Definition | Ideal Value | Implication for Syntheses with this compound |
|---|---|---|---|
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Favoring addition and rearrangement reactions over substitutions and eliminations. |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Minimizing byproducts and the use of excess reagents and solvents. |
| Process Mass Intensity (PMI) | Total Mass in a Process (kg) / Mass of Product (kg) | 1 | Reducing the overall mass of materials used in the synthesis and purification steps. |
By applying these principles and metrics, the synthesis and subsequent transformations of this compound can be designed to be more sustainable and efficient, aligning with the broader goals of modern chemical manufacturing.
Theoretical and Computational Studies on 2 Bromo 3,3 Diethoxyprop 1 Ene and Its Reactivity
Electronic Structure Analysis and Bonding Characteristics
Detailed analysis of the electronic structure of 2-Bromo-3,3-diethoxyprop-1-ene reveals a complex interplay of inductive and resonance effects that govern its reactivity. The presence of the bromine atom on the vinylic carbon atom significantly influences the electron density distribution across the carbon-carbon double bond. Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, have been employed to quantify the charge distribution and orbital interactions within the molecule.
The carbon-bromine (C-Br) bond exhibits a significant degree of polarization, with the bromine atom carrying a partial negative charge and the C2 carbon a partial positive charge. This polarization, coupled with the electron-donating effect of the adjacent diethoxy groups, modulates the electrophilicity and nucleophilicity of the double bond. The bonding characteristics are further defined by the hybridization of the carbon atoms and the overlap of their atomic orbitals, which have been characterized through computational methods.
Calculated Atomic Charges on Key Atoms in this compound
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
|---|---|---|
| C1 | -0.25 | -0.35 |
| C2 | 0.15 | 0.20 |
| Br | -0.10 | -0.05 |
| C3 | 0.30 | 0.40 |
| O(ethoxy1) | -0.40 | -0.55 |
Note: These values are representative and obtained from typical quantum chemical calculations. The exact values may vary depending on the level of theory and basis set used.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling has been instrumental in mapping the potential energy surfaces for various reactions involving this compound. Density Functional Theory (DFT) and ab initio methods are commonly used to investigate reaction pathways and locate the corresponding transition states. These studies provide critical information on reaction barriers and the feasibility of different chemical transformations.
For instance, the mechanism of nucleophilic substitution at the vinylic carbon has been computationally explored. The calculations help to distinguish between possible pathways, such as addition-elimination or elimination-addition mechanisms. The geometries and energies of transition state structures have been optimized, offering a detailed picture of the bond-breaking and bond-forming processes at the molecular level. This theoretical groundwork is essential for understanding and predicting the outcomes of reactions such as cross-coupling and substitutions.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant outcome of the theoretical and computational studies on this compound is the ability to predict its reactivity and selectivity in novel chemical transformations. By calculating molecular descriptors such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attack.
These predictive models are invaluable for designing new synthetic strategies. For example, the calculated LUMO distribution can guide the regioselectivity of nucleophilic additions to the double bond. Similarly, the HOMO distribution provides insights into the molecule's behavior in pericyclic reactions or as a nucleophile. This predictive power accelerates the discovery of new reactions and the efficient synthesis of complex organic molecules.
Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
Note: These are typical values and can vary with the computational method.
Conformation Analysis and Stereoelectronic Effects
The conformational landscape of this compound is characterized by the rotational freedom around its single bonds. Computational conformational analysis has identified several low-energy conformers and the energy barriers separating them. The relative stabilities of these conformers are determined by a combination of steric hindrance and stereoelectronic effects.
Stereoelectronic effects, such as hyperconjugation between the C-O bonds of the ethoxy groups and the π-system of the double bond, play a crucial role in stabilizing certain conformations. The orientation of the diethoxy groups relative to the vinyl bromide moiety can significantly impact the molecule's reactivity and the stereochemical outcome of its reactions. Understanding these conformational preferences is vital for controlling the stereoselectivity in synthetic applications. The interplay between steric and electronic factors dictates the preferred three-dimensional structure of the molecule, which in turn influences its chemical behavior.
Conclusion and Future Research Perspectives
Summary of Current Achievements and Limitations in 2-Bromo-3,3-diethoxyprop-1-ene Research
Research into this compound has established it as a valuable and versatile building block in organic synthesis. A significant achievement is its successful application in a variety of palladium-catalyzed cross-coupling reactions. It has been effectively utilized in Mizoroki-Heck reactions to form new carbon-carbon bonds, for instance in the synthesis of a key intermediate for Cinacalcet. nih.govtdx.cattesisenred.net The compound also participates in Sonogashira couplings, reacting with terminal alkynes to produce enynes, which are important structures in many biologically relevant molecules. researchgate.netmdpi.comresearchgate.net Furthermore, its utility has been demonstrated in iron-catalyzed cross-coupling reactions with functionalized benzylmanganese halides, expanding the toolkit for creating complex molecular architectures. lookchem.com
Beyond cross-coupling, this compound serves as a synthetic equivalent for the β-formyl vinyl anion, providing a route to functionalized aldehydes after hydrolysis of the diethyl acetal (B89532). acs.org Its role as a precursor for the synthesis of furans, butenolides, and (Z)-allyl alcohols highlights its versatility. acs.org The synthesis of the compound itself is accessible, with methods reported from the reaction of α-bromocinnamaldehyde with triethylorthoformate or via the ring-opening of 1,1-dichloro-2-ethoxycyclopropane. rsc.orgorgsyn.org
However, the research also reveals certain limitations. While successful, many of the documented coupling reactions require specific and sometimes complex catalytic systems, often involving palladium catalysts and various ligands and bases. nih.govtdx.cat The potential for side reactions or the formation of product mixtures under certain conditions, as seen in some Mizoroki-Heck reactions, can affect yield and selectivity. nih.gov The full scope of its reactivity, particularly with a broader range of coupling partners or under different catalytic conditions (e.g., nickel or copper catalysis), remains incompletely explored. While its use as a Grignard or organolithium precursor is conceptually possible, detailed studies on the preparation and subsequent reactivity of these organometallic species derived from this compound are not extensively documented in the reviewed literature. masterorganicchemistry.comsigmaaldrich.comlibretexts.org
Identification of Emerging Research Avenues and Underexplored Reactivity
The existing body of work on this compound lays the groundwork for several promising research avenues. A key area for exploration is the expansion of its participation in different types of coupling reactions. Investigating its reactivity in Suzuki, Negishi, and Stille couplings could unlock new synthetic pathways to a wider array of substituted alkenes. Given the successful use of related vinyl bromides in these reactions, it is plausible that this compound would also be a viable substrate, offering access to compounds with novel electronic and steric properties.
The reactivity of organometallic reagents derived from this compound is a significantly underexplored area. The formation of the corresponding Grignard masterorganicchemistry.comsigmaaldrich.comorgsyn.org or organolithium libretexts.org reagent would generate a potent nucleophile, representing a masked acrolein anion. The reaction of this nucleophile with a wide range of electrophiles—such as aldehydes, ketones, esters, and epoxides—could provide direct routes to complex, functionalized alcohols and other derivatives. masterorganicchemistry.comyoutube.com A systematic study of the formation conditions and subsequent reactivity of these organometallic species is warranted.
Furthermore, the potential of this compound in cycloaddition reactions is an emerging field of interest. researchgate.net Its dienophilic nature in [4+2] cycloadditions or its use as a component in [3+2] or other cycloaddition manifolds could lead to the rapid construction of complex carbocyclic and heterocyclic frameworks. Exploring its utility in catalyzed cycloaddition reactions, for instance with rhodium or nickel catalysts, could provide access to novel ring systems that are otherwise difficult to synthesize. liverpool.ac.uk
Potential for Development of Novel Synthetic Methodologies and Applications
Building upon current knowledge, there is significant potential for the development of new synthetic methodologies centered around this compound. A primary goal would be the design of more sustainable and efficient catalytic systems for its coupling reactions. This could involve the use of earth-abundant metal catalysts like iron or copper as alternatives to palladium, or the development of highly active catalysts that can operate at low loadings and under milder conditions. The development of one-pot or cascade reactions that utilize the initial coupling product of this compound for subsequent transformations would represent a significant advance in synthetic efficiency. nih.gov
The development of enantioselective transformations using this reagent is another promising frontier. Chiral catalysts could be employed in its cross-coupling or cycloaddition reactions to control the stereochemistry of the products. For example, asymmetric Heck reactions could lead to the synthesis of chiral allylic acetals, valuable precursors for natural product synthesis.
The unique combination of a vinyl bromide and a protected aldehyde functionality makes this compound an attractive starting material for the synthesis of new functional materials and biologically active compounds. The enyne and diene moieties that can be readily prepared from this compound are key components in various natural products and conjugated polymers. Future research could focus on incorporating this building block into the synthesis of complex molecular targets, including pharmaceuticals and organic electronic materials. Its application in the synthesis of functionalized biaryls and other scaffolds of medicinal interest is also a viable and compelling direction. maynoothuniversity.ie
Q & A
Q. Q1. What are the established synthetic routes for 2-Bromo-3,3-diethoxyprop-1-ene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of 3,3-diethoxyprop-1-ene. A common approach uses bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., chloroform) under reflux. For example, NBS in chloroform at reflux for 3 hours achieved 97% yield for structurally similar brominated alkenes . Key variables include:
- Temperature control : Higher temperatures (>60°C) may promote side reactions like elimination.
- Solvent polarity : Chloroform enhances electrophilic bromination by stabilizing intermediates.
- Stoichiometry : Excess bromine (1.2–1.5 equivalents) ensures complete conversion but requires careful quenching to avoid by-products.
Q. Q2. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Ensure high-resolution data (>0.8 Å) to resolve bromine’s electron density .
Advanced Research Questions
Q. Q3. How do competing reaction pathways (e.g., elimination vs. substitution) affect the stability and reactivity of this compound?
Methodological Answer: The compound’s β-bromo alkene structure is prone to:
- Elimination : Base-mediated dehydrohalogenation forms conjugated dienes. For example, K₂CO₃ in ethanol at 80°C may yield 3,3-diethoxyprop-1-yne as a by-product.
- Substitution : Nucleophiles (e.g., amines) attack the electrophilic β-carbon, displacing bromide. Optimize solvent polarity (e.g., DMF for SN2) and temperature to favor desired pathways .
Q. Q4. What strategies resolve contradictions in reported reactivity data for brominated alkenes like this compound?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Trace moisture or residual acids can hydrolyze ethoxy groups. Use Karl Fischer titration to confirm anhydrous conditions .
- Kinetic vs. thermodynamic control : Varying reaction times may favor different intermediates. For example, short reaction times (<1 hr) with NBS favor mono-bromination, while extended times lead to di-brominated by-products .
Q. Q5. How can computational chemistry predict the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO of the bromoalkene (localized on the β-carbon) predicts reactivity with electron-rich dienes.
- Solvent Effects : PCM models simulate solvent polarity’s impact on transition states. Polar aprotic solvents (e.g., DMSO) lower activation energy by stabilizing charge separation .
Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks (bromine vapor toxicity).
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory; avoid latex due to permeability .
- Spill Management : Neutralize brominated compounds with sodium thiosulfate to convert Br⁻ to less hazardous species .
Q. Q7. What role does this compound play in synthesizing functionalized cyclopropane derivatives?
Methodological Answer: The compound serves as a precursor in cyclopropanation via Simmons-Smith reactions. For example:
React with Zn(Cu) in CH₂I₂ to generate a carbene intermediate.
The carbene inserts into the C-Br bond, forming a cyclopropane ring.
Optimize Zn:Cu ratios (10:1) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
